molecular formula C9H14N2O2 B13247348 1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione

1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione

Cat. No.: B13247348
M. Wt: 182.22 g/mol
InChI Key: NGURVKDPGHHEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of pyrrolidine with maleic anhydride, followed by cyclization to form the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • Pyrrolidine-2,5-dione
  • Pyrrolidine-2-one
  • Prolinol

Comparison: 1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to pyrrolidine-2,5-dione, it has an additional pyrrolidinylmethyl group, enhancing its binding affinity and specificity for certain molecular targets .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C9H14N2O2/c12-8-3-4-9(13)11(8)6-7-2-1-5-10-7/h7,10H,1-6H2

InChI Key

NGURVKDPGHHEQP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2C(=O)CCC2=O

Origin of Product

United States

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